molecular formula C20H14N4O3 B14949233 2-[(E)-{[2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol

2-[(E)-{[2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol

Cat. No.: B14949233
M. Wt: 358.3 g/mol
InChI Key: IRAIIIMIMOCDDO-FYJGNVAPSA-N
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Description

2-({[2-(3-NITROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]IMINO}METHYL)PHENOL is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a nitrophenyl group, an imidazo[1,2-a]pyridine core, and a phenol group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(3-NITROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]IMINO}METHYL)PHENOL typically involves multi-step reactionsThe final step involves the formation of the imidazo[1,2-a]pyridine core through cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-({[2-(3-NITROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]IMINO}METHYL)PHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-({[2-(3-NITROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]IMINO}METHYL)PHENOL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({[2-(3-NITROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]IMINO}METHYL)PHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[2-(3-NITROPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]IMINO}METHYL)PHENOL is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications make it a valuable compound for further research .

Properties

Molecular Formula

C20H14N4O3

Molecular Weight

358.3 g/mol

IUPAC Name

2-[(E)-[2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]iminomethyl]phenol

InChI

InChI=1S/C20H14N4O3/c25-17-9-2-1-6-15(17)13-21-20-19(22-18-10-3-4-11-23(18)20)14-7-5-8-16(12-14)24(26)27/h1-13,25H/b21-13+

InChI Key

IRAIIIMIMOCDDO-FYJGNVAPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/C2=C(N=C3N2C=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=C(N=C3N2C=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])O

Origin of Product

United States

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